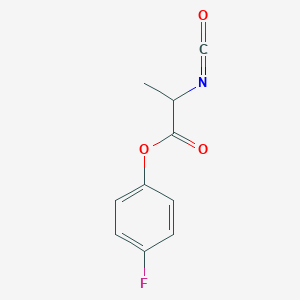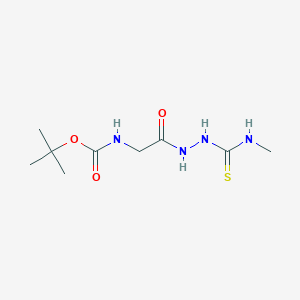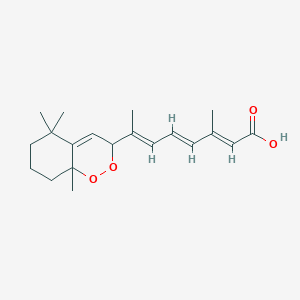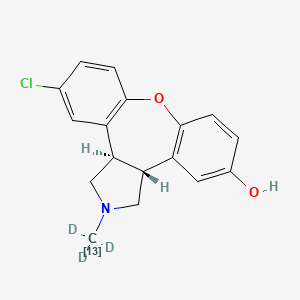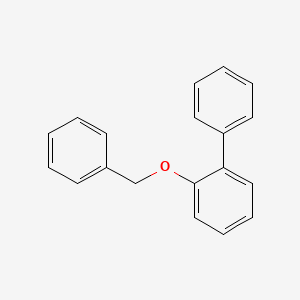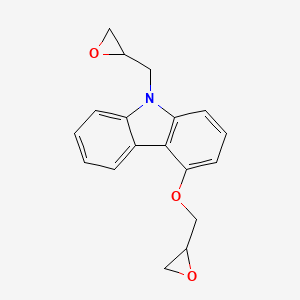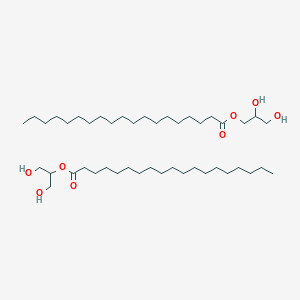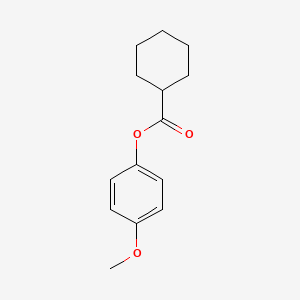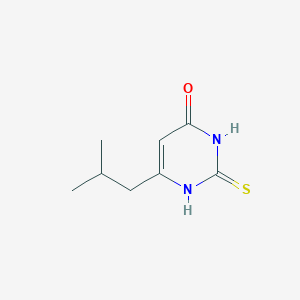
6-Isobutyl-2-mercaptopyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isobutyl-2-mercaptopyrimidin-4-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with an isobutyl group and a mercapto group
Méthodes De Préparation
The synthesis of 6-Isobutyl-2-mercaptopyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of isobutylamine with 2-mercaptopyrimidin-4-ol under controlled conditions. The reaction typically requires a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
6-Isobutyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form disulfide compounds in the presence of oxidizing agents. Reduction reactions may involve the conversion of the mercapto group to a thiol group. Substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Isobutyl-2-mercaptopyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor for detecting metal ions, such as aluminum ions . In medicine, derivatives of this compound have shown promise as anticancer agents by inhibiting specific pathways involved in cancer cell proliferation . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Isobutyl-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in its role as a fluorescent sensor, the compound undergoes excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes upon binding to metal ions . These processes result in changes in fluorescence, allowing for the detection of metal ions. In its anticancer applications, the compound inhibits the nonhomologous end joining (NHEJ) pathway of DNA double-strand break repair, leading to the selective killing of cancer cells .
Comparaison Avec Des Composés Similaires
6-Isobutyl-2-mercaptopyrimidin-4-ol can be compared to other similar compounds, such as 5,6-bis-(benzylideneamino)-2-mercaptopyrimidin-4-ol (SCR7) and 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (AHM) . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its isobutyl and mercapto substitutions, which confer distinct chemical properties and reactivity. Similar compounds include SCR7, known for its anticancer properties, and AHM, used as a fluorescent sensor for metal ions .
Propriétés
Numéro CAS |
139541-33-6 |
|---|---|
Formule moléculaire |
C8H12N2OS |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
6-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
Clé InChI |
WAEVXAYKNJBIEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=O)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


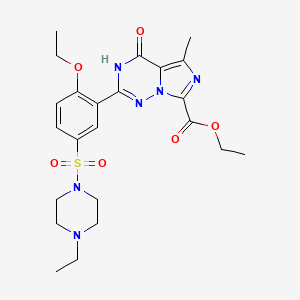

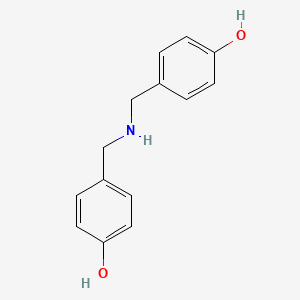

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
